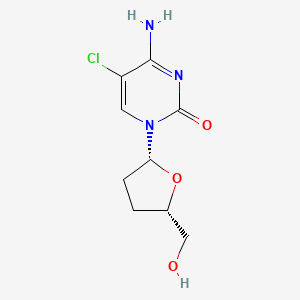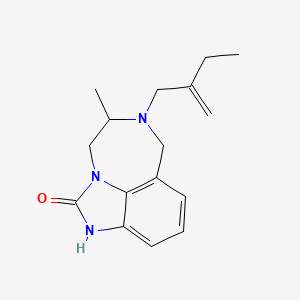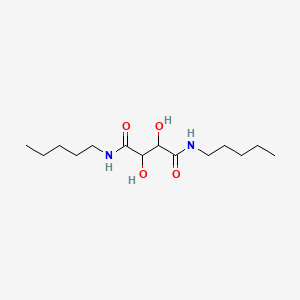
Azeu-TP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azeu-TP is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. It is an azulene-based compound, characterized by a distinctive 5-7 fused ring non-benzenoid aromatic structure. This unique structure imparts this compound with notable photophysical characteristics and a large intramolecular dipole moment, making it a valuable subject of study in photothermal applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azeu-TP typically involves the formation of a covalent organic framework (COF) using azulene as a key building block. The process begins with the preparation of azulene derivatives, which are then subjected to condensation reactions under controlled conditions to form the desired COF structure. Common reagents used in these reactions include aldehydes and amines, which facilitate the formation of imine linkages.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Azeu-TP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced azulene derivatives.
Substitution: Substitution reactions involve the replacement of functional groups on the azulene ring, typically using halogenating agents or nucleophiles
Propriétés
Numéro CAS |
119774-99-1 |
|---|---|
Formule moléculaire |
C11H18N5O13P3 |
Poids moléculaire |
521.21 g/mol |
Nom IUPAC |
[[(2S,3S,5R)-3-azido-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-2-6-4-16(11(18)13-10(6)17)9-3-7(14-15-12)8(27-9)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h4,7-9H,2-3,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
Clé InChI |
FXZFTKXBFSMCAV-DJLDLDEBSA-N |
SMILES isomérique |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
SMILES canonique |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


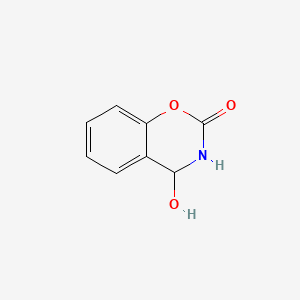
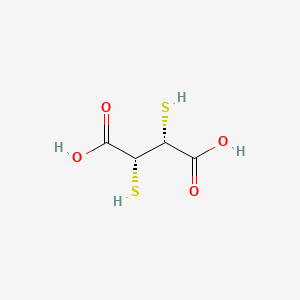


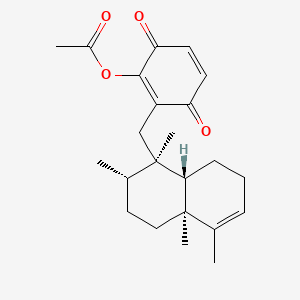
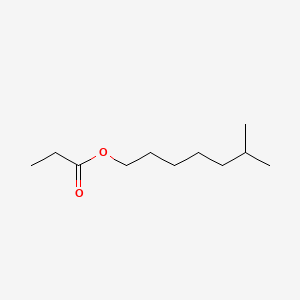
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
